
N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring, and is further modified with diisobutylformimidamide groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide involves several steps:
Synthetic Routes: The synthesis typically begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods: Industrial production may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions conducted under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various modified forms of the original compound.
Wissenschaftliche Forschungsanwendungen
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: In industrial settings, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 8-methoxyguanosine and 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide share structural similarities.
Uniqueness: The presence of the diisobutylformimidamide groups and the specific configuration of the tetrahydrofuran ring make this compound unique, potentially leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H30N6O3 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C19H30N6O3/c1-12(2)6-24(7-13(3)4)10-23-18-17-19(21-9-20-18)25(11-22-17)16-5-14(27)15(8-26)28-16/h9-16,26-27H,5-8H2,1-4H3/b23-10+/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
RGOHDQXIHQDEML-FJALUARISA-N |
Isomerische SMILES |
CC(C)CN(CC(C)C)/C=N/C1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CC(C)CN(CC(C)C)C=NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
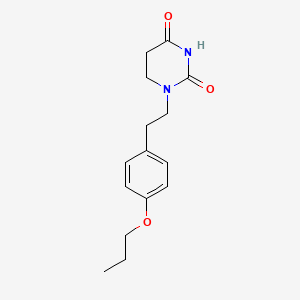
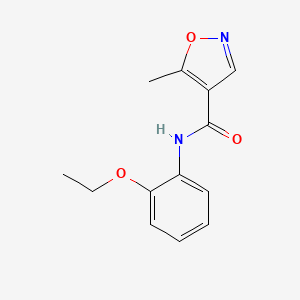

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
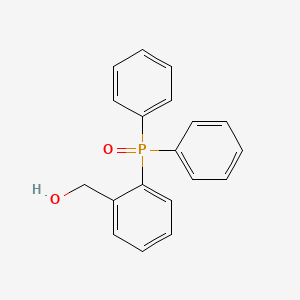
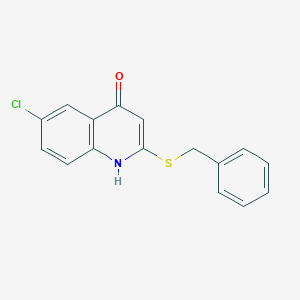
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

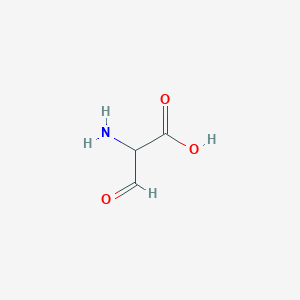
![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
